molecular formula C9H12F3IN2O B8036657 4-iodo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

4-iodo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B8036657
M. Wt: 348.10 g/mol
InChI Key: FSTSIIQHUBKQLJ-UHFFFAOYSA-N
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Description

4-iodo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom, an isopropoxymethyl group, and a trifluoroethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the iodine atom: This step can be performed using an iodination reaction, often involving iodine or an iodine-containing reagent.

    Attachment of the isopropoxymethyl group: This can be done through an alkylation reaction using isopropyl alcohol and a suitable alkylating agent.

    Incorporation of the trifluoroethyl group: This step may involve the use of trifluoroethyl bromide or a similar reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropoxymethyl group.

    Reduction: Reduction reactions could target the iodine atom, potentially converting it to a hydrogen atom.

    Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the isopropoxymethyl group.

    Reduction: The major product could be the deiodinated pyrazole.

    Substitution: Substituted pyrazoles with various nucleophiles replacing the iodine atom.

Scientific Research Applications

4-iodo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in binding studies.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Use as a precursor in the manufacture of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoroethyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1H-pyrazole: Lacks the isopropoxymethyl and trifluoroethyl groups.

    3-(isopropoxymethyl)-1H-pyrazole: Lacks the iodine and trifluoroethyl groups.

    1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the iodine and isopropoxymethyl groups.

Uniqueness

The combination of the iodine, isopropoxymethyl, and trifluoroethyl groups in 4-iodo-3-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other pyrazole derivatives.

Properties

IUPAC Name

4-iodo-3-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3IN2O/c1-6(2)16-4-8-7(13)3-15(14-8)5-9(10,11)12/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTSIIQHUBKQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1I)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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